2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid
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Overview
Description
2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid is an organic compound with a unique structure that includes a phenyl ring substituted with a methylthio group and a butyric acid moiety.
Preparation Methods
The synthesis of 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)benzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive molecules.
Materials Science: Its unique structure makes it a valuable building block for the development of new materials with specific properties.
Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid can be compared with other similar compounds, such as:
2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the methylthio group, resulting in different chemical reactivity and applications.
4-[2-(Methylthio)phenyl]-4-oxobutyric acid: Lacks the dimethyl substitution, affecting its steric and electronic properties.
2,2-Dimethyl-4-[2-(methylthio)phenyl]butanoic acid: Has a different functional group, leading to variations in its chemical behavior and uses
Properties
IUPAC Name |
2,2-dimethyl-4-(2-methylsulfanylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-10(14)9-6-4-5-7-11(9)17-3/h4-7H,8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSFWBBSCURZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1SC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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